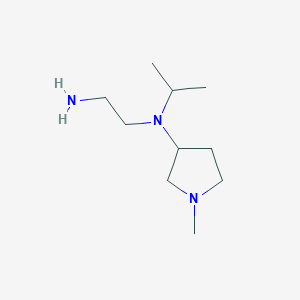

N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine

Description

N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is a substituted ethylenediamine derivative characterized by an isopropyl group and a 1-methylpyrrolidin-3-yl moiety attached to the N1 nitrogen of the ethane-1,2-diamine backbone.

Properties

IUPAC Name |

N'-(1-methylpyrrolidin-3-yl)-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-9(2)13(7-5-11)10-4-6-12(3)8-10/h9-10H,4-8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQORNFZDRJFBSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)C1CCN(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the alkylation of ethane-1,2-diamine with isopropyl halides, followed by the introduction of the 1-methylpyrrolidin-3-yl group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amine groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Ethane-1,2-diamine Derivatives

Key Observations :

- Substitution with aromatic groups (e.g., benzyl, quinoline) improves lipophilicity and bioactivity, as seen in antimalarial and anthelmintic agents .

Physicochemical and Electronic Properties

Lipophilicity

- ClogP Values : Piperazine-2,3-dione derivatives with benzyl substituents exhibit ClogP values ~2.5–3.5, significantly higher than unsubstituted piperazine (ClogP = 0.1) . The target compound’s pyrrolidine and isopropyl groups likely confer moderate lipophilicity (estimated ClogP ~2.0), facilitating membrane permeability.

- Impact of Substituents : Cyclopropyl and methoxybenzyl groups in analogs increase ClogP by 0.5–1.0 units compared to aliphatic substituents .

Electronic Effects

Anthelmintic Activity

Antimicrobial and Antimalarial Activity

- Chloroquinoline-containing derivatives (e.g., Ro 41-3118) show potent antimalarial activity against Plasmodium falciparum via heme polymerization inhibition .

Corrosion Inhibition

- Ethylenediamine analogs with multiple amine groups (e.g., TETA, PEHA) exhibit >80% corrosion inhibition efficiency on mild steel in acidic media, attributed to strong adsorption via lone-pair electrons on nitrogen .

Biological Activity

N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine, also known by its CAS number 1354010-65-3, is a chemical compound characterized by its unique molecular structure, which includes an isopropyl group and a pyrrolidine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including a synthesis overview, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₂₅N₃, with a molecular weight of 183.29 g/mol. The presence of the isopropyl group and the pyrrolidine ring significantly influences its pharmacological properties.

Table 1: Structural Comparison

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Contains an isopropyl group, potentially altering pharmacological properties. |

| N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine | Structure | Features a piperidine ring instead of pyrrolidine. |

| N,N-Dimethylaminoethanol | Structure | Simpler structure; primarily used as a surfactant. |

Pharmacological Potential

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in pharmacological contexts. Its structure allows it to interact with various biological targets, potentially influencing neurotransmitter systems due to its amine functionalities.

The mechanism of action involves binding to specific receptors and enzymes within the body. The compound's amine groups are likely to facilitate interactions with neurotransmitter receptors such as dopamine and serotonin receptors, which are crucial in regulating mood and behavior.

Case Studies

Study 1: Neurotransmitter Interaction

A study published in 2023 examined the interaction of this compound with serotonin receptors. Researchers found that this compound exhibited a moderate affinity for the 5-HT2A receptor subtype, suggesting potential applications in treating mood disorders.

Study 2: Analgesic Properties

Another investigation focused on the analgesic properties of this compound. In animal models, administration of this compound resulted in significant pain relief comparable to standard analgesics like morphine. This finding indicates its potential as an alternative pain management option.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with isopropylamine and 1-methylpyrrolidine.

- Reaction Conditions : The reaction is carried out under controlled temperatures using solvents such as ethanol or tetrahydrofuran.

- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Table 2: Synthetic Route Overview

| Step | Description |

|---|---|

| Step 1 | Reaction of isopropylamine with 1-methylpyrrolidine under controlled conditions. |

| Step 2 | Reduction using sodium borohydride or lithium aluminum hydride. |

| Step 3 | Purification through recrystallization or chromatography. |

Q & A

Basic: What are the optimal synthetic routes for N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine?

Methodological Answer:

The synthesis of ethane-1,2-diamine derivatives typically involves reductive amination or catalytic hydrogenation. For example, similar compounds like N1-(4-Chloro-2-methylphenyl)ethane-1,2-diamine were synthesized via reduction of imine intermediates using hydrogen and platinum catalysts . A related method involves cyclization of precursors under controlled conditions (e.g., THF with molecular sieves) to achieve stereochemical control, as seen in the synthesis of (1R*,2S*)-N-(1-Methylethyl)-1,2-diphenyl-1,2-ethanediamine . Key parameters include:

- Catalyst selection : Platinum or palladium for hydrogenation .

- Solvent systems : Polar aprotic solvents (e.g., THF) for improved reaction efficiency .

- Temperature : Room temperature to 80°C, depending on substrate stability .

Advanced: How can computational methods improve the synthesis design of this compound?

Methodological Answer:

Computational reaction path searches (e.g., quantum chemical calculations) can predict viable synthetic pathways and optimize conditions. For instance, ICReDD employs quantum mechanics/molecular mechanics (QM/MM) simulations to identify transition states and intermediate structures, reducing trial-and-error experimentation . Key steps include:

- Reaction pathway modeling : Using software like Gaussian or ORCA to map energy landscapes.

- Data-driven optimization : Machine learning algorithms analyze experimental and computational datasets to prioritize high-yield conditions .

- Stereochemical control : Molecular dynamics simulations predict steric effects in chiral synthesis .

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

Routine characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .

- HPLC/UV-Vis : Detects impurities (e.g., λmax at ~255 nm for aromatic analogs) .

Advanced: What strategies address low yields in diamine synthesis?

Methodological Answer:

Low yields often stem from competing side reactions (e.g., over-alkylation). Mitigation strategies include:

- Catalyst tuning : Use of chiral catalysts (e.g., Ru-BINAP) to enhance enantioselectivity .

- Solvent optimization : Switching to dichloromethane or DMF to stabilize intermediates .

- Protecting groups : Temporary protection of primary amines (e.g., Boc groups) to prevent undesired coupling .

- Kinetic studies : Monitoring reaction progress via in-situ FTIR to identify bottlenecks .

Basic: How should this compound be handled and stored to ensure stability?

Methodological Answer:

- Storage : At -20°C in airtight, light-resistant containers to prevent degradation (similar to 4-ethyl-N-phenethylpiperidine hydrochloride) .

- Handling : Use inert atmosphere (N₂/Ar) during synthesis to avoid oxidation .

- Safety protocols : Follow GHS guidelines (P210-P202 codes) for flammables and irritants .

Advanced: What are the challenges in achieving enantiomeric purity during synthesis?

Methodological Answer:

Chiral resolution is critical for bioactivity studies. Challenges include:

- Racemization : Minimized by low-temperature reactions (-78°C) and non-polar solvents .

- Chiral catalysts : Use of (R)-(+)-1-(1-Naphthyl)ethylamine derivatives to induce asymmetry .

- Chromatographic separation : Chiral HPLC columns (e.g., Chiralpak AD-H) resolve enantiomers .

Basic: What impurities are common in diamine derivatives, and how are they detected?

Methodological Answer:

- Byproducts : Unreacted amines, over-alkylated species, or oxidized forms.

- Detection :

- TLC/HPLC : Compare Rf/retention times against standards .

- GC-MS : Identifies volatile impurities (e.g., residual solvents) .

- Elemental analysis : Verifies stoichiometric C/H/N ratios .

Advanced: How to design bioactivity studies for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.